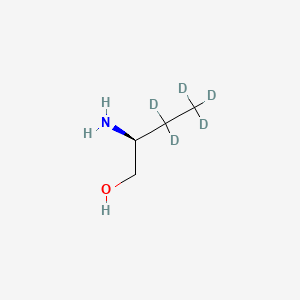

L-2-Aminobutanol-d5

概要

説明

L-2-Aminobutanol-d5: is a deuterated analog of L-2-Aminobutanol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling properties .

科学的研究の応用

作用機序

準備方法

Synthetic Routes and Reaction Conditions:

Resolution Method: One common method involves the resolution of racemic 2-aminobutanol using L (+)-tartaric acid to form diastereomeric salts, which are then separated.

Hydrogenation Method: Another method involves dissolving (S)-2-aminobutanol in deionized water, adjusting the pH to 1-5, and adding a supported metal catalyst.

Industrial Production Methods: The industrial production of L-2-Aminobutanol-d5 typically involves the use of bipolar membrane electrodialysis, which allows for the separation and clean production of the compound without the need for additional reagents .

化学反応の分析

Types of Reactions:

Reduction: It can also participate in reductive amination, where a carbonyl group is converted into an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by another nucleophile.

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products:

Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

Reduction: Produces primary or secondary amines.

Substitution: Produces substituted amines or other functionalized derivatives.

類似化合物との比較

L-2-Aminobutanol: The non-deuterated analog, used in similar applications but without the isotopic labeling benefits.

(S)-2-Amino-1-butanol: Another chiral amino alcohol used in organic synthesis and pharmaceutical applications.

Uniqueness: L-2-Aminobutanol-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where isotopic effects are studied. This labeling allows for more precise tracking and analysis of metabolic and chemical processes.

特性

IUPAC Name |

(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-JWUQSEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)